Yttrium antimonide is classified as a semiconductor material. It is part of the group of antimonides, which are compounds that contain antimony. The chemical formula for yttrium antimonide is , and it crystallizes in a cubic structure, specifically in the face-centered cubic (FCC) lattice system.
The synthesis of yttrium antimonide can be achieved through several methods, including:
Each method has specific parameters that influence the morphology and phase purity of the synthesized material, such as temperature, pressure, precursor concentration, and reaction time.
The molecular structure of yttrium antimonide features a three-dimensional network where yttrium atoms are coordinated with antimony atoms. It typically adopts a cubic crystal system with a space group of . The lattice constant for yttrium antimonide is approximately 6.3 Å. The electronic structure reveals that it behaves as a narrow bandgap semiconductor, which is critical for its applications in electronic devices.
Yttrium antimonide can participate in various chemical reactions:
These reactions are essential for understanding how yttrium antimonide can be utilized or modified for specific applications.
The mechanism of action for yttrium antimonide primarily relates to its electronic properties. As a semiconductor, it exhibits unique charge transport characteristics that are influenced by doping with other elements (e.g., silicon or magnesium). The presence of defects or dopants can significantly alter its conductivity and optical properties, making it suitable for applications in infrared detectors and thermoelectric devices.
Yttrium antimonide possesses several notable physical and chemical properties:
Yttrium antimonide has numerous scientific applications:
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